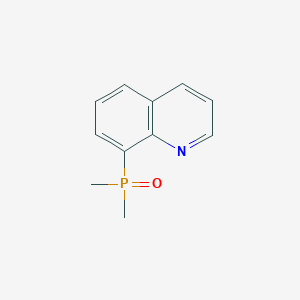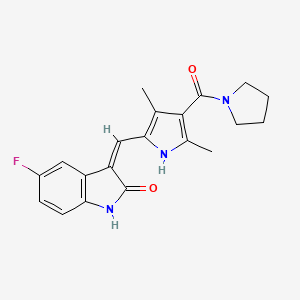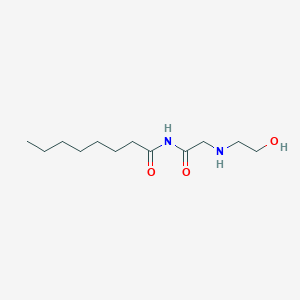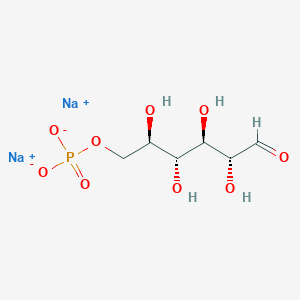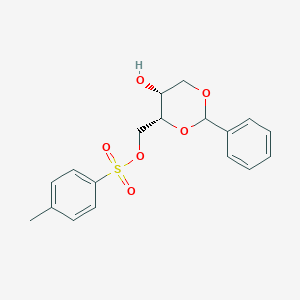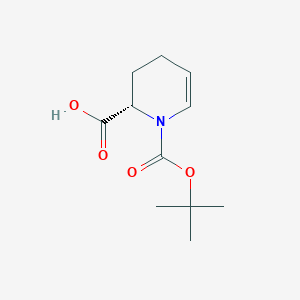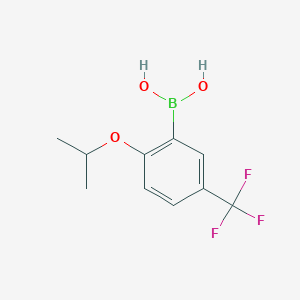
(2-异丙氧基-5-(三氟甲基)苯基)硼酸
描述
“(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850593-12-3 . It has a molecular weight of 248.01 and its IUPAC name is 2-isopropoxy-5-(trifluoromethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
Boronic acids, including “(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . They can also undergo functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in an inert atmosphere at room temperature .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The compound’s boronic acid group reacts with halide-containing compounds in the presence of a palladium catalyst, creating a vast array of complex molecules. This is particularly useful in the synthesis of pharmaceuticals, polymers, and advanced materials.
Dynamic Click Chemistry
The boronic acid moiety of this compound finds application in dynamic click chemistry . It forms reversible covalent bonds with diols or carbohydrates, enabling the construction of responsive materials and the development of sensors. This chemistry is instrumental in biomedical devices and drug delivery systems, where the reversible nature allows for controlled release and targeting.
Synthesis of Antitumor Agents
This compound can be used to synthesize inhibitors of kinesin spindle protein (KSP) , which are potential antitumor agents . By interfering with the function of KSP, these inhibitors can prevent the proliferation of cancer cells, offering a targeted approach to cancer treatment.
Preparation of Aryl Derivatives
In the field of material science, (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . These derivatives have applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Development of Tubulin Polymerization Inhibitors
The compound is also a precursor in the synthesis of terphenyl benzimidazoles , which act as tubulin polymerization inhibitors . These inhibitors have the potential to disrupt the mitotic process in cancer cells, leading to apoptosis and serving as a promising avenue for cancer therapy.
Synthesis of Aryl Ketones
Another application is in the synthesis of aryl ketones through cross-coupling reactions with acid chlorides . Aryl ketones are important intermediates in the production of fragrances, pharmaceuticals, and agrochemicals.
Reagent for Rhodium-Catalyzed Reactions
The compound serves as a reagent for rhodium-catalyzed intramolecular amination and stereoselective Heck-type reactions . These reactions are valuable for constructing complex nitrogen-containing molecules, which are prevalent in natural products and active pharmaceutical ingredients.
Creation of Stimuli-Responsive Materials
Lastly, the boronic acid group’s ability to form reversible bonds with various nucleophiles makes it suitable for creating stimuli-responsive materials . These materials can change their properties in response to environmental changes, such as pH, temperature, or the presence of specific molecules, making them useful in smart coatings and adaptive materials.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用机制
Target of Action
The primary target of (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid participates in the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is the SM coupling reaction . This reaction leads to the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the action of (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is the formation of carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of (2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is influenced by environmental factors such as temperature and atmospheric conditions . The compound is typically stored in an inert atmosphere at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in the SM coupling reaction .
属性
IUPAC Name |
[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-9-4-3-7(10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIZGUWFZKIYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660114 | |
| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
850593-12-3 | |
| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)
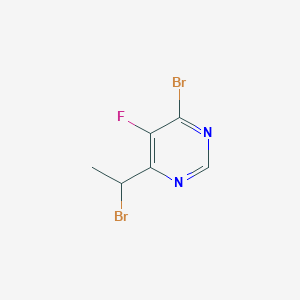
![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)

